

# Benchmarking Meropenem-vaborbactam activity against emerging carbapenemase threats

Author: BenchChem Technical Support Team. Date: December 2025



# Meropenem-Vaborbactam: A Comparative Guide Against Emerging Carbapenemase Threats

For Researchers, Scientists, and Drug Development Professionals

The rise of carbapenem-resistant Enterobacterales (CRE) poses a significant global health threat, necessitating the development of novel therapeutic agents. **Meropenem-vaborbactam**, a combination of a carbapenem antibiotic and a boronic acid β-lactamase inhibitor, has emerged as a critical tool in combating infections caused by these highly resistant pathogens. This guide provides an objective comparison of **meropenem-vaborbactam**'s performance against emerging carbapenemase threats, supported by experimental data and detailed methodologies.

### **Executive Summary**

**Meropenem-vaborbactam** demonstrates potent in vitro activity against a wide range of Enterobacterales, particularly those producing Klebsiella pneumoniae carbapenemase (KPC). Vaborbactam effectively restores the activity of meropenem by inhibiting serine  $\beta$ -lactamases, including Ambler class A and C enzymes.[1][2][3][4] While highly effective against KPC-producing isolates, its activity is limited against metallo- $\beta$ -lactamases (MBLs) such as NDM and VIM, and oxacillinases like OXA-48.[4][5][6] This guide will delve into the comparative efficacy, mechanisms of action and resistance, and the experimental protocols used to evaluate this important therapeutic agent.



## **Comparative In Vitro Activity**

**Meropenem-vaborbactam** has been extensively evaluated against various carbapenemase-producing Enterobacterales. The following tables summarize the minimum inhibitory concentration (MIC) data from several key studies, providing a clear comparison of its activity against different resistance mechanisms and other antimicrobial agents.

Table 1: **Meropenem-Vaborbactam** Activity Against Carbapenem-Resistant Enterobacterales (CRE)

| Organism<br>/Carbape<br>nemase | Meropene<br>m-<br>Vaborbac<br>tam MIC50<br>(μg/mL) | Meropene<br>m-<br>Vaborbac<br>tam MIC <sub>90</sub><br>(μg/mL) | Meropene<br>m MIC50<br>(μg/mL) | Meropene<br>m MIC90<br>(μg/mL) | %<br>Suscepti<br>bility | Referenc<br>e |
|--------------------------------|----------------------------------------------------|----------------------------------------------------------------|--------------------------------|--------------------------------|-------------------------|---------------|
| All CRE isolates               | 0.06 - 0.5                                         | 2 - 32                                                         | 16                             | >32                            | 93.2% -<br>95.4%        | [4][7][8]     |
| KPC-<br>producing              | 0.06 - 0.12                                        | 1                                                              | 32                             | >32                            | 98.9% -<br>99.5%        | [3][4][5]     |
| Non-KPC-<br>producing          | 4                                                  | >32                                                            | -                              | -                              | -                       | [4]           |
| OXA-48-<br>like-<br>producing  | -                                                  | -                                                              | -                              | -                              | 40.5%                   | [9]           |
| NDM-1-<br>producing            | -                                                  | -                                                              | -                              | -                              | 1.7%                    | [9]           |
| VIM-<br>producing              | -                                                  | -                                                              | -                              | -                              | 78.9%                   | [9]           |

Table 2: Comparative Activity of **Meropenem-Vaborbactam** and Other Agents Against KPC-Producing Klebsiella pneumoniae



| Antimicrobial<br>Agent    | MIC₅₀ (μg/mL) | MIC9ο (μg/mL) | % Susceptibility |
|---------------------------|---------------|---------------|------------------|
| Meropenem-<br>Vaborbactam | 0.12          | 1             | 99.0%            |
| Meropenem                 | 32            | >32           | -                |
| Ceftazidime-<br>Avibactam | 1             | -             | 84%              |

Data compiled from multiple sources, specific values may vary between studies.[3][10]

### **Mechanism of Action and Resistance**

Meropenem, a carbapenem, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[2] Carbapenemases, a type of  $\beta$ -lactamase, can hydrolyze carbapenems, rendering them ineffective. Vaborbactam is a non-suicidal, cyclic boronic acid  $\beta$ -lactamase inhibitor that specifically targets serine carbapenemases, most notably KPC enzymes.[2][3] By binding to the active site of these enzymes, vaborbactam prevents the degradation of meropenem, thus restoring its antibacterial activity.[2]

Resistance to **meropenem-vaborbactam** can emerge through several mechanisms. The primary mechanism is the production of metallo-β-lactamases (MBLs) or certain oxacillinases, which are not inhibited by vaborbactam.[4][6] Additionally, alterations in the outer membrane porins, such as OmpK35 and OmpK36 in K. pneumoniae, can reduce the entry of both meropenem and vaborbactam into the bacterial cell, leading to decreased susceptibility.[1][6] Overexpression of efflux pumps has shown a minimal effect on **meropenem-vaborbactam** potency.[6]







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. eucast broth microdilution: Topics by Science.gov [science.gov]
- 3. EUCAST: MIC Determination [eucast.org]
- 4. sonar.rero.ch [sonar.rero.ch]
- 5. darvashco.com [darvashco.com]
- 6. liofilchem.com [liofilchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]
- 9. testinglab.com [testinglab.com]
- 10. megumed.de [megumed.de]
- To cite this document: BenchChem. [Benchmarking Meropenem-vaborbactam activity against emerging carbapenemase threats]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606474#benchmarking-meropenem-vaborbactam-activity-against-emerging-carbapenemase-threats]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com